schisandrin A

Vue d'ensemble

Description

La schisandrine A est un composé lignane bioactif présent dans le fruit de la plante médicinale traditionnelle Schisandra chinensis (Turcz.) Baill. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets sédatifs, hypnotiques, anti-âge, antioxydants et immunomodulateurs . La schisandrine A a été largement étudiée pour ses avantages thérapeutiques potentiels, en particulier dans le traitement des maladies du foie et son rôle dans la médecine traditionnelle chinoise .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la schisandrine A implique plusieurs étapes, notamment l'extraction du composé des fruits de Schisandra chinensis. Le processus d'extraction implique généralement l'utilisation de solvants organiques tels que l'éthanol ou le méthanol pour isoler les composés lignanes . Les composés extraits sont ensuite purifiés à l'aide de techniques chromatographiques pour obtenir de la schisandrine A pure .

Méthodes de production industrielle : La production industrielle de schisandrine A repose principalement sur les procédés d'extraction et de purification mentionnés ci-dessus. L'extraction à grande échelle implique l'utilisation de méthodes chromatographiques avancées pour assurer un rendement élevé et une pureté du composé . Le processus de production industrielle est optimisé pour répondre à la demande de schisandrine A dans les applications pharmaceutiques et nutraceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La schisandrine A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer ses propriétés pharmacologiques ou d'étudier son comportement dans différentes conditions .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la schisandrine A comprennent des oxydants tels que le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions de la schisandrine A dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de la schisandrine A, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

La schisandrine A a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie . En chimie, elle est étudiée pour ses propriétés chimiques uniques et son potentiel en tant que composé de référence pour le développement de médicaments . En biologie, la schisandrine A est étudiée pour ses effets sur les processus cellulaires, notamment l'apoptose, l'inflammation et le stress oxydatif . En médecine, elle est explorée pour son potentiel thérapeutique dans le traitement des maladies du foie, des maladies neurodégénératives et des maladies cardiovasculaires . De plus, la schisandrine A est utilisée dans l'industrie nutraceutique pour ses propriétés bénéfiques pour la santé .

Mécanisme d'action

Le mécanisme d'action de la schisandrine A implique son interaction avec diverses cibles et voies moléculaires . Elle exerce ses effets en modulant l'activité des enzymes et des voies de signalisation impliquées dans le stress oxydatif, l'inflammation et l'apoptose . Par exemple, il a été démontré que la schisandrine A active la voie Nrf2, qui joue un rôle crucial dans la défense cellulaire contre les dommages oxydatifs . Elle inhibe également la voie NF-κB, réduisant ainsi l'inflammation . Ces mécanismes contribuent aux effets thérapeutiques du composé dans diverses maladies .

Applications De Recherche Scientifique

Schisandrin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a lead compound for drug development . In biology, this compound is investigated for its effects on cellular processes, including apoptosis, inflammation, and oxidative stress . In medicine, it is explored for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and cardiovascular diseases . Additionally, this compound is used in the nutraceutical industry for its health-promoting properties .

Mécanisme D'action

The mechanism of action of Schisandrin A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and signaling pathways involved in oxidative stress, inflammation, and apoptosis . For example, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage . It also inhibits the NF-κB pathway, thereby reducing inflammation . These mechanisms contribute to the compound’s therapeutic effects in various diseases .

Comparaison Avec Des Composés Similaires

La schisandrine A fait partie d'un groupe de lignanes bioactifs présents dans Schisandra chinensis, notamment la schisandrine B, la schisantherine A, la schisantherine B, le schisanhenol, la déoxyschisandrine et la gomisine A . Comparée à ces composés similaires, la schisandrine A est unique en raison de son profil pharmacologique spécifique et de sa plus grande abondance dans le fruit de Schisandra chinensis . Alors que d'autres lignanes présentent également des propriétés thérapeutiques, la schisandrine A se distingue par ses puissants effets antioxydants et anti-inflammatoires .

Activité Biologique

Schisandrin A (Sch A), a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It exhibits antioxidant, anti-inflammatory, and cytoprotective properties. The mechanisms through which Sch A exerts its effects include:

- Antioxidant Activity : Sch A reduces oxidative stress by enhancing the activity of antioxidant enzymes and decreasing reactive oxygen species (ROS) levels. For example, it was shown to significantly lower intracellular ROS and nitrogen oxidative species in HT-29 cells exposed to deoxynivalenol (DON) .

- Anti-inflammatory Effects : Sch A inhibits the expression of pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2 (COX-2). This is mediated through the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways .

- Cytoprotection : In models of oxidative stress-induced cell injury, Sch A has been reported to decrease cell apoptosis and necrosis while enhancing cell viability .

In Vitro Studies

- Cytoprotective Role Against DON-Induced Toxicity :

- Neuroprotective Effects :

- Anti-inflammatory Mechanisms :

In Vivo Studies

- Muscle Strength Improvement :

- Hepatoprotective Effects :

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Neuroprotection in Alzheimer’s Disease Models : In rodent models infused with amyloid-beta, Sch A has been shown to ameliorate oxidative stress and neuronal dysfunction by inhibiting RAGE/NF-κB pathways .

- Cancer Therapeutics : Preliminary studies suggest that Sch A may have anti-cancer properties through the induction of apoptosis in cancer cell lines, although further research is required to elucidate its efficacy in clinical settings.

Propriétés

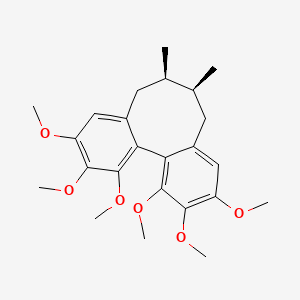

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Deoxyschizandrin?

A1: While Deoxyschizandrin exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []

Q2: How does Deoxyschizandrin affect the ALOX5 pathway in bladder cancer cells?

A2: Deoxyschizandrin downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []

Q3: How does Deoxyschizandrin impact the NLRP3 inflammasome?

A3: Deoxyschizandrin has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []

Q4: Does Deoxyschizandrin influence the NF-κB pathway?

A4: Studies suggest that the inhibitory action of Deoxyschizandrin on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []

Q5: What is the molecular formula and weight of Deoxyschizandrin?

A5: The molecular formula of Deoxyschizandrin is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).

Q6: Is there any spectroscopic data available for Deoxyschizandrin?

A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize Deoxyschizandrin. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify Deoxyschizandrin isolated from Schisandra chinensis. []

Q7: Are there studies on the stability of Deoxyschizandrin under various conditions?

A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of Deoxyschizandrin, implying a degree of stability under those circumstances. [, , , , ]

Q8: How is Deoxyschizandrin absorbed and metabolized in the body?

A8: Research indicates that Deoxyschizandrin is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that Deoxyschizandrin reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []

Q9: Does Deoxyschizandrin interact with drug transporters?

A9: Yes, Deoxyschizandrin exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []

Q10: What are the anticancer effects of Deoxyschizandrin?

A10: In vitro studies demonstrate that Deoxyschizandrin inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []

Q11: How does Deoxyschizandrin affect ulcerative colitis?

A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), Deoxyschizandrin effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []

Q12: Are there any clinical studies on the efficacy of Deoxyschizandrin?

A12: One clinical study investigated the influence of Deoxyschizandrin on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving Deoxyschizandrin had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive Deoxyschizandrin. []

Q13: Is Deoxyschizandrin safe for human consumption?

A13: While Deoxyschizandrin exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing Deoxyschizandrin.

Q14: Which analytical techniques are commonly used to quantify Deoxyschizandrin?

A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for Deoxyschizandrin quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.

Q15: Are there validated methods for Deoxyschizandrin analysis?

A15: Several studies emphasize the validation of their analytical methods for Deoxyschizandrin determination, confirming accuracy, precision, and specificity. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.